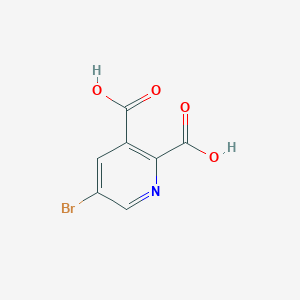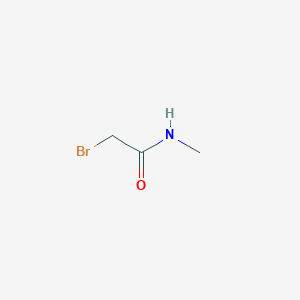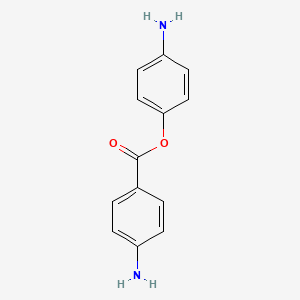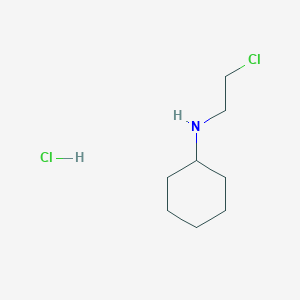
N-(2-chloroethyl)cyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloroethyl)cyclohexanamine hydrochloride is a compound related to various chloroethylamine derivatives that have been studied for their biochemical properties and potential applications. While the specific compound is not directly mentioned in the provided papers, related compounds have been synthesized and evaluated for their biological activities, such as cytotoxic properties against cancer cell lines and psychotropic activities . These compounds often contain the 2-chloroethyl functional group, which is known for its alkylating properties and is commonly found in chemotherapeutic agents .
Synthesis Analysis
The synthesis of N-(2-chloroethyl)cyclohexanamine hydrochloride would likely involve the introduction of the 2-chloroethyl group to a cyclohexanamine backbone. Related compounds have been synthesized through various methods, including catalytic reductive methylation and reactions involving aminocyclohexanols . The synthesis of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes also provides insight into the synthetic strategies that could be employed for chloroethyl cyclohexylamines .
Molecular Structure Analysis
The molecular structure of chloroethylamine derivatives can be complex, with isomeric forms exhibiting different biological properties . The crystal and molecular structure of related compounds, such as N-(6-chlorophthalan-1-ylidene)-1-(methylazo)cyclohexylamine, has been determined using X-ray diffraction, revealing details such as bond lengths and angles, which are crucial for understanding the reactivity and interactions of these molecules .
Chemical Reactions Analysis
Chloroethylamine derivatives undergo various chemical reactions, including degradation under physiological conditions to form products like 2-chloroethanol and other degradation products . The reactivity of N-2-(1,1-dichloroalkylidene) cyclohexylamines with sodium methylate has been studied, leading to the formation of different products depending on the substituents present . These reactions are important for understanding the stability and potential metabolic pathways of chloroethylamine compounds in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroethylamine derivatives are influenced by their molecular structure. For instance, the solubility, distribution, and excretion of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea have been studied in animals, providing insights into its lipid solubility and biotransformation . Nuclear magnetic resonance (NMR) and molecular modelling studies of cyclohexylamine and its derivatives, including their hydrochloride salts, have been conducted to assign resonances and understand the relationship between structure and chemical shifts . Additionally, the thermal and electrochemical properties of metal complexes of related Schiff base ligands have been characterized, indicating the influence of metal ions on the redox behavior of these compounds .
Applications De Recherche Scientifique
Analytical Chemistry
- Analytical Profiles and Biological Matrices Analysis : A study by De Paoli et al. (2013) discusses the characterization of psychoactive arylcyclohexylamines, including compounds structurally related to N-(2-chloroethyl)cyclohexanamine hydrochloride. This research contributes to the field of analytical toxicology, particularly in the analysis of biological matrices like blood and urine.
Chemical Synthesis and Structural Analysis
- Synthesis and Conformational Analysis : Research by Kivelä et al. (2005) details the synthesis of cyclohexylamines and their structural analysis through various spectroscopic methods. This research aids in understanding the stereochemistry and molecular conformations of these compounds.
- Thermodynamic Properties Study : A study by Verevkin & Emel̀yanenko (2015) focuses on the vapor pressures and molar enthalpies of vaporization of cyclohexanamine derivatives, providing important thermodynamic data for these compounds.
Material Science and Industrial Applications
- Shale Inhibition in Drilling Fluids : Research by Zhong et al. (2016) investigates the use of 4, 4′-methylenebis-cyclohexanamine as a shale inhibitor in high-performance water-based drilling fluids. This compound shows potential in inhibiting shale hydration and dispersion, making it a significant contributor to the drilling industry.
Pharmacology and Drug Development
- Anticancer Activity : A study by Cao et al. (2012) explores the relationship between the molecular structure of N-(2-chloroethyl)-N′-cyclohexyl-N-nitrosoureas and their anticancer activity. The research provides insights into the structure-activity relationships of these compounds, which are crucial for the development of effective anticancer agents.
Safety And Hazards
Propriétés
IUPAC Name |
N-(2-chloroethyl)cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c9-6-7-10-8-4-2-1-3-5-8;/h8,10H,1-7H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGFPODNOGMHTB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloroethyl)cyclohexanamine hydrochloride | |
CAS RN |
50597-62-1 |
Source


|
| Record name | NSC29872 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29872 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-chloroethyl)cyclohexanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

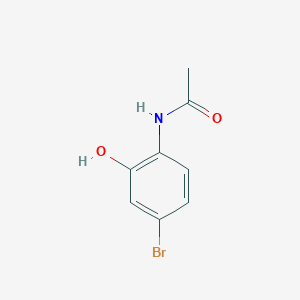

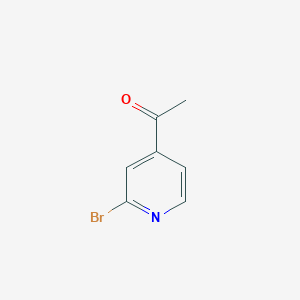

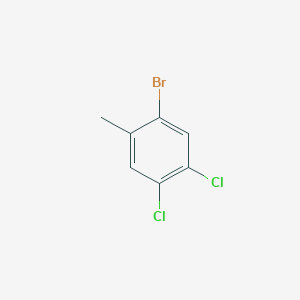
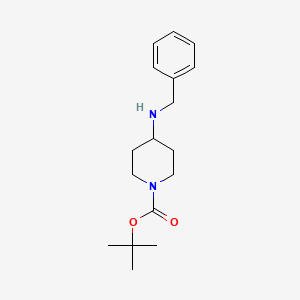

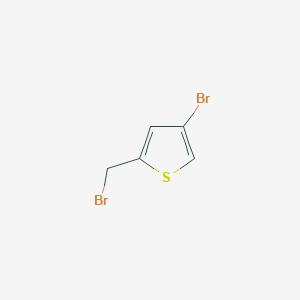
![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)
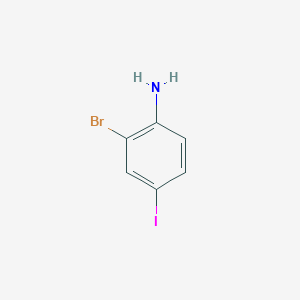
![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)
